molecular formula C10H8F2O B13704919 1-(3,4-Difluorophenyl)-2-methyl-2-propenone

1-(3,4-Difluorophenyl)-2-methyl-2-propenone

Cat. No.: B13704919
M. Wt: 182.17 g/mol
InChI Key: PMWBYVVVLSVTHR-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methyl-2-propenone: is an organic compound characterized by the presence of a difluorophenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone can be synthesized through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired propenone compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone to alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

Scientific Research Applications

Chemistry: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which are valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and anticancer agents .

Industry: The compound is utilized in the production of agrochemicals, where it acts as a precursor to active ingredients in pesticides and herbicides. Additionally, it is used in the manufacture of specialty polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2-methyl-2-propenone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors, leading to therapeutic effects. For example, its derivatives may inhibit key enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-methyl-2-propenone
  • 1-(3,4-Difluorophenyl)-2-propanone
  • 1-(3,4-Difluorophenyl)-2-butanone

Comparison: 1-(3,4-Difluorophenyl)-2-methyl-2-propenone is unique due to its specific substitution pattern and the presence of the propenone moiety. This structure imparts distinct reactivity and properties compared to its analogs. For instance, the position of the fluorine atoms can significantly influence the compound’s electronic properties and reactivity in chemical reactions .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWBYVVVLSVTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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